2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromo-substituted phenoxy group and a methoxy-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2-methoxy-5-methylaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic and amide groups can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromo group.
Oxidation: Products with oxidized phenolic or amide groups.
Reduction: Products with reduced amide groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-methylphenyl)acetamide
Uniqueness
The unique combination of bromo and methoxy substituents in 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
5331-31-7 |
---|---|
Molecular Formula |
C17H18BrNO3 |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18BrNO3/c1-11-4-6-15(13(18)8-11)22-10-17(20)19-14-9-12(2)5-7-16(14)21-3/h4-9H,10H2,1-3H3,(H,19,20) |
InChI Key |
DYBQIHCBSZCMRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.